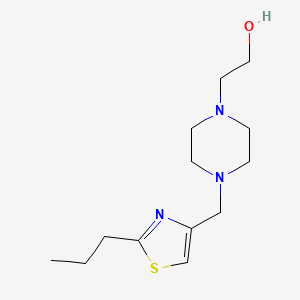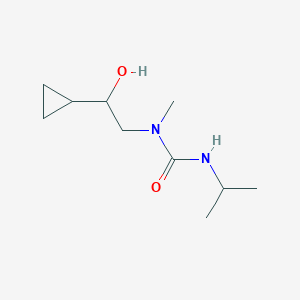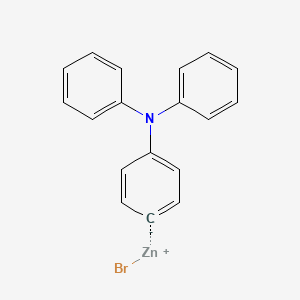
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide is an organic compound that features a brominated aromatic ring and a furan ring connected by a propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Furan Ring Introduction: The brominated intermediate is then reacted with a furan derivative to form the furan ring.
Propanamide Formation: Finally, the propanamide chain is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism by which N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cell signaling or metabolic processes.
相似化合物的比较
Similar Compounds
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide: The parent compound.
N-(4-chloro-2-methylphenyl)-3-(furan-2-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)-3-(thiophene-2-yl)propanamide: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to the presence of both a brominated aromatic ring and a furan ring, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H14BrNO2 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC 名称 |
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C14H14BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-4,6,8-9H,5,7H2,1H3,(H,16,17) |
InChI 键 |
FMZMPSLBPPFQSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)

![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
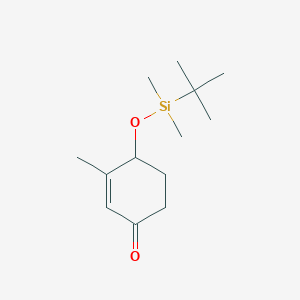
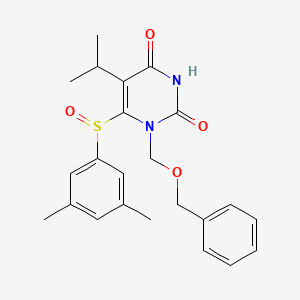
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)

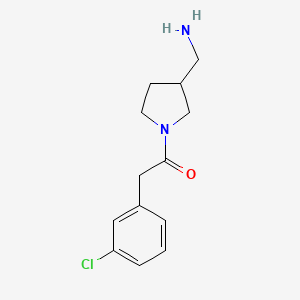
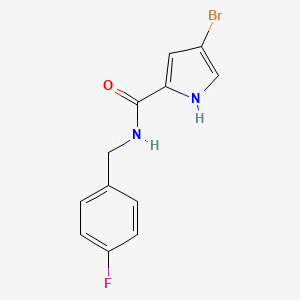
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
